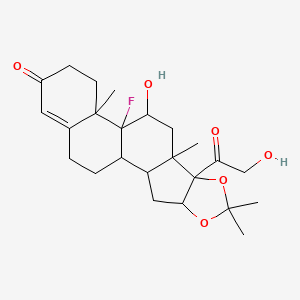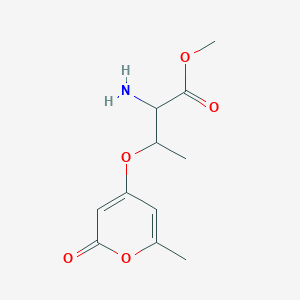
2-(Chloromethyl)-3-nitropyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3-nitropyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the second position and a nitro group at the third position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-nitropyridine hydrochloride typically involves the chloromethylation of 3-nitropyridine. One common method includes the reaction of 3-nitropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-3-nitropyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequent.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chloromethyl group.
Reduction: 2-(Aminomethyl)-3-nitropyridine or 2-(Aminomethyl)-3-aminopyridine, depending on the extent of reduction.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-3-nitropyridine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-3-nitropyridine hydrochloride depends on its specific application. In general, the compound can act as an alkylating agent due to the presence of the chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)pyridine hydrochloride: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitropyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
2-(Bromomethyl)-3-nitropyridine: Similar structure but with a bromomethyl group, which can influence its reactivity and selectivity in chemical reactions.
Uniqueness
2-(Chloromethyl)-3-nitropyridine hydrochloride is unique due to the combination of the chloromethyl and nitro groups, which provide a versatile platform for various chemical transformations. This dual functionality allows for a wide range of applications in organic synthesis and scientific research, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C6H6Cl2N2O2 |
|---|---|
Peso molecular |
209.03 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-nitropyridine;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-4-5-6(9(10)11)2-1-3-8-5;/h1-3H,4H2;1H |
Clave InChI |
HMTIOFKPLZRLBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)CCl)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)

![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)


![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)

![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)

![2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13656797.png)
![(2Z)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13656798.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)
